![molecular formula C10H10N4O B13068289 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one](/img/structure/B13068289.png)
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
準備方法
The synthesis of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyridine and 1H-1,2,4-triazole.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This is achieved by reacting 2-bromopyridine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable reagent, such as propan-1-one, under specific reaction conditions to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to achieve higher yields and purity.
化学反応の分析
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or pyridine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases
Biological Studies: It is employed in biological studies to investigate its effects on various cellular processes and pathways.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can lead to the modulation of cellular processes, such as apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
1-[5-(1H-1,2,4-Triazol-1-YL)pyridin-2-YL]propan-1-one can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Pyridine Derivatives: Compounds containing the pyridine ring also show diverse biological activities and are used in drug development.
The uniqueness of this compound lies in its combined triazole and pyridine structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
1-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]propan-1-one |
InChI |
InChI=1S/C10H10N4O/c1-2-10(15)9-4-3-8(5-12-9)14-7-11-6-13-14/h3-7H,2H2,1H3 |
InChIキー |
CKQXKDHXWPHTLH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=NC=C(C=C1)N2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Methyl 4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-7-((trimethylsilyl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13068206.png)
![tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate](/img/structure/B13068207.png)
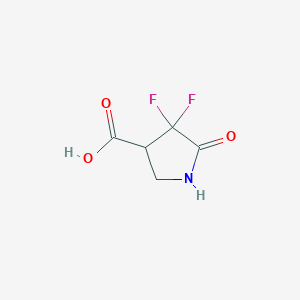
![2,5-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068220.png)
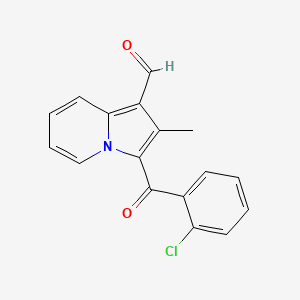
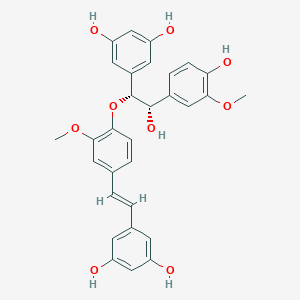
![(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13068247.png)
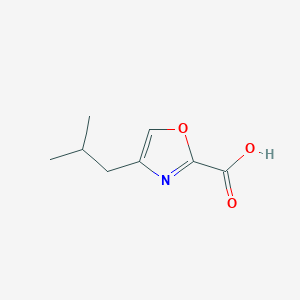
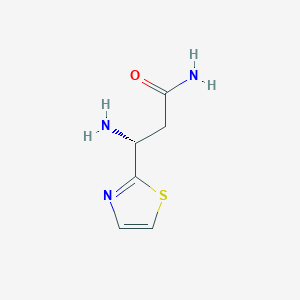
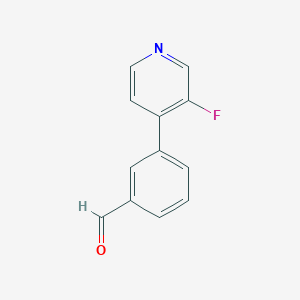
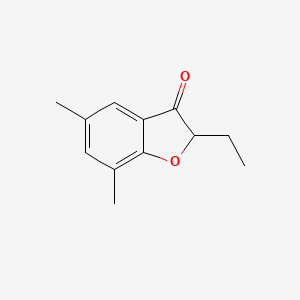
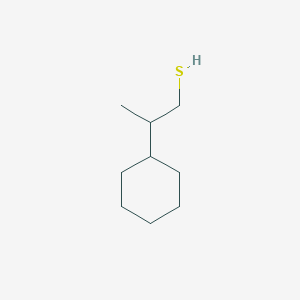
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)

